molecular formula C7H2Cl2F3NO B12966474 1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one

1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B12966474
M. Wt: 243.99 g/mol
InChI Key: BOQFCZIJXJNSCD-UHFFFAOYSA-N
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Description

1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one is a halogenated pyridine derivative featuring a trifluoroacetyl group at the 3-position and chlorine substituents at the 4- and 6-positions of the pyridine ring.

Properties

Molecular Formula

C7H2Cl2F3NO

Molecular Weight

243.99 g/mol

IUPAC Name

1-(4,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H2Cl2F3NO/c8-4-1-5(9)13-2-3(4)6(14)7(10,11)12/h1-2H

InChI Key

BOQFCZIJXJNSCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4,6-dichloropyridine with a trifluoromethyl ketone precursor under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4,6-dichloropyridine is treated with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also incorporate continuous flow reactors to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, ether).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products Formed

    Substitution: Amino or thio-substituted pyridine derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features of Selected Trifluoroacetylpyridine Derivatives
Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR C=O, cm⁻¹)
1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one 4-Cl, 6-Cl C₇H₃Cl₂F₃O 257.00 (calculated) ~1700 (estimated)
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 6-Cl C₇H₄ClF₃O 207.56 Not reported
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-one 4-Cl, 3-NO₂ (benzene ring) C₈H₄ClF₃NO₃ 268.58 Not reported
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one 2-Br (benzene ring) C₈H₄BrF₃O 253.02 Not reported

Key Observations :

  • The trifluoroacetyl group in all analogs exhibits a characteristic IR C=O stretch near 1700 cm⁻¹, consistent with strong electron-withdrawing effects .

Key Observations :

  • Fluoroacylation using trifluoroacetic anhydride or ethyl trifluoroacetate is a common strategy for introducing the CF₃CO group .
  • The target compound’s synthesis would likely require halogenation of a pyridine precursor followed by fluoroacylation, as seen in analogous systems .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Boiling Point (°C) Density (g/cm³) Solubility Stability
1-(4,6-Dichloropyridin-3-yl)-...trifluoroethan-1-one Not reported ~1.5 (estimated) Low in water Stable under inert
1-(6-Chloropyridin-3-yl)-...trifluoroethanone Not reported 1.399 Organic solvents Hygroscopic
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one 230 ± 40 1.645 Chloroform Light-sensitive

Key Observations :

  • Chlorine substituents increase molecular weight and density compared to non-halogenated analogs.
  • Hygroscopicity is a concern for some analogs, necessitating anhydrous storage .

Biological Activity

1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one is a fluorinated compound with significant biological activity attributed to its unique structural characteristics. The presence of halogen substituents influences its reactivity and potential therapeutic applications. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine atoms and a trifluoroethanone functional group. Its molecular formula is C7H2Cl2F3NOC_7H_2Cl_2F_3NO, with a molecular weight of approximately 243.99 g/mol. The structural configuration contributes to its interactions with biological targets.

Anticancer Properties

Research has indicated that derivatives of pyridine compounds, including 1-(4,6-dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one, exhibit notable anticancer activities. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines. A comparative analysis highlights the effectiveness of these compounds:

CompoundCell LineIC50 (µM)Reference
1-(4,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-oneA549 (lung)TBD
11b (oxadiazole derivative)A54911.20
DeucravacitinibTYK2-inhibitorTBD

The IC50 value represents the concentration required to inhibit cell growth by 50%. Further studies are needed to establish specific values for 1-(4,6-dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one.

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cancer progression. Pyridine derivatives often interact with enzymes or receptors critical for tumor growth and survival. Molecular docking studies suggest that such compounds can bind effectively to target proteins, potentially inhibiting their function.

Case Study 1: Anticancer Activity in Lung Cancer

A recent study evaluated the anticancer properties of several pyridine derivatives against A549 lung cancer cells. The results indicated that specific substitutions on the pyridine ring enhanced cytotoxicity. The tested derivatives were analyzed for their ability to induce apoptosis and inhibit cell proliferation.

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of halogenated pyridine compounds. The study demonstrated that these compounds could inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

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